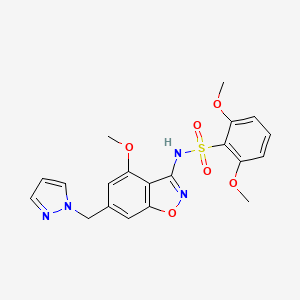

PF-9363

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSQFPFWUAZOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Epigenetic Siege: A Technical Guide to PF-9363's Mechanism of Action in ER+ Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of PF-9363 (also known as CTx-648), a first-in-class, orally bioavailable small molecule inhibitor targeting the histone acetyltransferases (HATs) KAT6A and KAT6B, in the context of Estrogen Receptor-positive (ER+) breast cancer. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the intricate signaling pathways affected by this novel therapeutic agent.

Executive Summary

This compound is a potent and selective dual inhibitor of the KAT6A and KAT6B histone acetyltransferases. In ER+ breast cancer, a significant dependency on KAT6A enzymatic function has been identified, particularly in tumors with KAT6A gene amplification. This compound exerts its anti-tumor effects by disrupting the epigenetic machinery that drives ER-mediated transcription. This leads to the downregulation of critical genes involved in the estrogen signaling pathway, cell cycle progression, and the maintenance of cancer stem-like cells. Notably, this compound has demonstrated efficacy in both endocrine therapy-sensitive and -resistant preclinical models, highlighting its potential as a novel therapeutic strategy for advanced ER+ breast cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value (nM) | Cell Line(s) | Reference |

| KAT6A | Ki | 0.41 | - | [1][2] |

| KAT6B | Ki | 1.2 | - | [1][2] |

| KAT5 (Tip60) | Ki | 384 | - | [2] |

| KAT7 (HBO1) | Ki | 66 | - | [2] |

| KAT8 (MOF) | Ki | 570 | - | [2] |

| Cellular Activity | ||||

| ZR-75-1 (ER+) | IC50 | 0.3 | Breast Cancer | [2] |

| T47D (ER+) | IC50 | 0.9 | Breast Cancer | [2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| ZR-75-1 Xenograft | This compound | 0.2 mg/kg PO QD | Significant | [3] |

| ZR-75-1 Xenograft | This compound | 1 mg/kg PO QD | Significant | [3] |

| ZR-75-1 Xenograft | This compound | 5 mg/kg PO QD | Significant | [3] |

| PDX Models (ST340, 23T, 50T) | This compound | Not Specified | Active | [2] |

| HCl-018 PDX | This compound + SNDX-5613 | This compound (QD) + SNDX-5613 (0.1% chow) | Cooperative anti-tumor activity | [4] |

Core Mechanism of Action: Epigenetic Reprogramming

This compound's primary mechanism of action is the inhibition of KAT6A and KAT6B, which are critical "writer" enzymes in the epigenetic regulation of gene expression.[5] These enzymes catalyze the acetylation of histone H3 at lysine 23 (H3K23Ac).[3][6] In ER+ breast cancer, KAT6A is frequently amplified and overexpressed, and its activity is essential for the transcription of estrogen receptor target genes.[3]

The inhibition of KAT6A/B by this compound leads to a global reduction in H3K23Ac levels.[4] This alteration in the histone code at the promoters of ER target genes results in reduced binding of RNA Polymerase II, a key component of the transcriptional machinery.[6][7] Consequently, the expression of genes crucial for the proliferation and survival of ER+ breast cancer cells is suppressed.[3][6]

Downregulation of the Estrogen Receptor Signaling Pathway

A pivotal effect of this compound is the downregulation of the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[2][3] By inhibiting KAT6A/B, this compound reduces the expression of ERα at both the mRNA and protein levels.[4] This dual action of suppressing the key driver of ER+ breast cancer and inhibiting the transcription of its target genes contributes to the potent anti-tumor activity of the compound.

Impact on Cell Cycle and Stem Cell Pathways

Epigenomic profiling studies, including RNA-seq and ATAC-seq, have revealed that this compound treatment leads to the downregulation of a specific set of genes involved not only in the ESR1 pathway but also in cell cycle progression and stem cell maintenance.[3][8] This broad impact on key cancer-related pathways underscores the multifaceted anti-neoplastic effects of targeting KAT6A/B.

Synergy with Menin Inhibitors

Recent research has uncovered a synergistic anti-proliferative effect when this compound is combined with menin inhibitors, such as SNDX-5613.[9][10] Menin, a scaffold protein, is also implicated in the regulation of ER-driven transcription. The dual inhibition of KAT6A/B and menin leads to a more profound disruption of the ER transcriptional program, resulting in enhanced anti-tumor activity in ER+ breast cancer models, including those with endocrine resistance.[4][9][10] This combination therapy displaces both KAT6A and the Menin-KMT2A complex from the promoters of ER target genes, leading to a significant loss of RNA Polymerase II binding.[4][10]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Caption: this compound inhibits KAT6A/B, preventing H3K23 acetylation and suppressing ER-driven transcription.

Caption: Dual inhibition of KAT6A/B and Menin synergistically disrupts ER-driven transcription.

Caption: A typical experimental workflow for RNA-sequencing analysis of this compound-treated cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in ER+ breast cancer cell lines.

-

Protocol:

-

ER+ breast cancer cell lines (e.g., ZR-75-1, T47D) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

After a specified incubation period (e.g., 5-7 days), cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Protein Expression Analysis

-

Objective: To assess the effect of this compound on the protein levels of H3K23Ac and ERα.

-

Protocol:

-

Cells are treated with this compound or DMSO for the desired time and concentration.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes are incubated with primary antibodies against H3K23Ac, total Histone H3, ERα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

RNA-Sequencing (RNA-Seq)

-

Objective: To perform a global analysis of gene expression changes induced by this compound.

-

Protocol:

-

ER+ breast cancer cells are treated with this compound (e.g., 30 nM) or DMSO for specified durations (e.g., 2 or 5 days).[11]

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

RNA quality and quantity are assessed using a Bioanalyzer (Agilent).

-

mRNA is enriched using poly(A) selection.

-

Sequencing libraries are prepared, including cDNA synthesis, adapter ligation, and PCR amplification.

-

Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Raw sequencing reads are aligned to the human reference genome.

-

Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound- and DMSO-treated samples.

-

Gene Set Enrichment Analysis (GSEA) is conducted to identify enriched biological pathways.

-

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

-

Objective: To investigate changes in chromatin accessibility following this compound treatment.

-

Protocol:

-

Cells are treated with this compound or DMSO as in the RNA-seq protocol.

-

Nuclei are isolated from a small number of cells (e.g., 50,000).

-

The Tn5 transposase is used to simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters.

-

The transposed DNA is purified and amplified by PCR.

-

The resulting library is sequenced.

-

Data analysis involves mapping reads to the genome and identifying peaks that represent regions of open chromatin.

-

Differential accessibility analysis is performed to compare open chromatin regions between treated and control cells.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

-

Objective: To determine the genomic occupancy of specific proteins (e.g., ERα, RNA Pol II, KAT6A) and histone marks (e.g., H3K23Ac).

-

Protocol:

-

Cells are cross-linked with formaldehyde to fix protein-DNA interactions.

-

Chromatin is sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to the target protein or histone modification is used to immunoprecipitate the chromatin complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Sequencing libraries are prepared from the immunoprecipitated DNA.

-

High-throughput sequencing is performed.

-

Data analysis involves mapping reads, identifying enriched regions (peaks), and comparing peak distributions between different conditions.

-

Conclusion and Future Directions

This compound represents a promising novel epigenetic therapy for ER+ breast cancer. Its mechanism of action, centered on the inhibition of KAT6A/B and the subsequent disruption of ER-driven transcription, provides a strong rationale for its clinical development. The synergistic activity observed with menin inhibitors opens up exciting possibilities for combination therapies that could overcome resistance to current standard-of-care treatments. Further research will be crucial to fully delineate the clinical potential of this compound, including the identification of predictive biomarkers to select patients most likely to benefit from this targeted epigenetic approach. The ongoing clinical trials of KAT6 inhibitors will provide valuable insights into the safety and efficacy of this new class of anti-cancer agents.[4][12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. | BioWorld [bioworld.com]

- 3. oncologyone.com.au [oncologyone.com.au]

- 4. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. researchgate.net [researchgate.net]

- 11. GEO Accession viewer [ncbi.nlm.nih.gov]

- 12. Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective KAT6A/B Inhibitor PF-9363: A Technical Guide to its Effect on Histone H3K23 Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9363, also known as CTx-648, is a first-in-class, potent, and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B.[1][2] These enzymes play a crucial role in the regulation of gene expression through the acetylation of histone H3 at lysine 23 (H3K23ac), a key epigenetic mark associated with active transcription.[3][4] Dysregulation of KAT6A and KAT6B activity has been implicated in various cancers, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the effect of this compound on H3K23 acetylation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of the KAT6A and KAT6B enzymes.[2] As part of a larger protein complex, KAT6A/B utilizes acetyl-CoA as a cofactor to transfer an acetyl group to the lysine 23 residue of histone H3.[3] This acetylation neutralizes the positive charge of the lysine residue, leading to a more relaxed chromatin structure that is permissive for transcription. By binding to the active site of KAT6A and KAT6B, this compound competitively inhibits this acetyl transfer, resulting in a global reduction of H3K23 acetylation.[4] This, in turn, leads to a more condensed chromatin state and the downregulation of genes involved in pathways critical for cancer cell proliferation and survival, such as the estrogen receptor (ER) signaling pathway.[4][5]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound, demonstrating its high potency and selectivity.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | KAT6A | 0.41 nM | [6] |

| KAT6B | 1.2 nM | [6] | |

| IC50 (Cell Proliferation) | ZR-75-1 (ER+ Breast Cancer) | 0.3 nM | [5][7] |

| T47D (ER+ Breast Cancer) | 0.9 nM | [5][7] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound action on H3K23 acetylation.

Caption: Workflow for assessing this compound's effect on H3K23ac.

Experimental Protocols

Histone Extraction from Cultured Cells

This protocol describes the acid extraction of histones for subsequent analysis by Western blotting.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3

-

0.2 N Hydrochloric Acid (HCl)

-

Distilled water (dH2O)

-

Bradford assay reagent

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of TEB and lyse on a rotator for 10 minutes at 4°C.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

-

Wash the nuclear pellet with 1 mL of TEB and centrifuge again as in the previous step.

-

Resuspend the nuclear pellet in 400 µL of 0.2 N HCl and incubate on a rotator overnight at 4°C to extract histones.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the histones to a new tube.

-

Determine the protein concentration using a Bradford assay.

-

Store the histone extracts at -80°C.

Western Blot Analysis of H3K23 Acetylation

This protocol details the detection and quantification of H3K23ac levels in histone extracts.

Materials:

-

Histone extracts (from Protocol 1)

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels (e.g., 15%)

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane (0.2 µm pore size)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (Lys23) and anti-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Thaw histone extracts on ice. Mix an appropriate amount of histone extract with an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-H3K23ac antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an anti-Histone H3 antibody as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the H3K23ac signal to the total H3 signal.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for performing ChIP to analyze the genome-wide distribution of H3K23ac following this compound treatment.

Materials:

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-acetyl-Histone H3 (Lys23) antibody

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Treat cultured cells with this compound or vehicle control.

-

Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and wash the cells.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Clarify the lysate by centrifugation.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-H3K23ac antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

The purified DNA can then be analyzed by qPCR or prepared for high-throughput sequencing (ChIP-seq).

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that specifically targets the epigenetic writers KAT6A and KAT6B. Its ability to potently and selectively reduce histone H3K23 acetylation provides a valuable mechanism for modulating gene expression in cancer and other diseases. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the biological roles of KAT6A/B and the therapeutic potential of their inhibition.

References

- 1. drughunter.com [drughunter.com]

- 2. oncologyone.com.au [oncologyone.com.au]

- 3. KAT6 Inhibitor | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 4. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Target Validation of PF-9363 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of PF-9363 (also known as CTx-648), a first-in-class, potent, and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. We delve into its mechanism of action, summarize its efficacy in various cancer cell lines with a focus on quantitative data, and provide detailed experimental protocols for key validation assays. This document is intended to serve as a valuable resource for researchers in oncology and drug development who are interested in the therapeutic potential of targeting epigenetic regulators.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of KAT6A and its paralog KAT6B.[1][2] These enzymes are histone lysine acetyltransferases (HATs) that play a crucial role in regulating gene expression through the acetylation of histone H3 at lysine 23 (H3K23Ac).[3][4] Dysregulation of KAT6A/B activity has been implicated in the pathogenesis of several cancers, particularly in estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[4][5] this compound has emerged as a promising therapeutic agent by demonstrating potent anti-tumor activity in preclinical models of ER+ breast cancer.[2][3] This guide will explore the scientific evidence supporting the validation of KAT6A/B as a therapeutic target for this compound in cancer.

Target Validation and Mechanism of Action

The primary molecular target of this compound is the enzymatic activity of the KAT6A/B histone acetyltransferases.[6]

The KAT6A/B Signaling Pathway

KAT6A and KAT6B are critical epigenetic "writers" that catalyze the transfer of an acetyl group to lysine residues on histone tails, most notably H3K23. This acetylation event is associated with a more open chromatin structure, facilitating the recruitment of transcriptional machinery and subsequent gene expression.[2] In the context of ER+ breast cancer, KAT6A/B activity is linked to the expression of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and the maintenance of stem cell-like properties.[3][4]

This compound acts as a competitive inhibitor of KAT6A/B, preventing the acetylation of H3K23.[7] This inhibition leads to a condensed chromatin state at target gene promoters, resulting in the downregulation of key oncogenic signaling pathways.[2]

Efficacy of this compound in Cancer Cell Lines

The anti-tumor activity of this compound has been evaluated in various cancer cell lines, with a particular focus on those with KAT6A amplification or overexpression.

Quantitative Analysis of In Vitro Potency

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several ER+ breast cancer cell lines, demonstrating its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| ZR-75-1 | ER+ Breast Cancer | 0.3 | [6] |

| T47D | ER+ Breast Cancer | 0.9 | [6] |

| MCF7 | ER+ Breast Cancer | Not explicitly stated, but sensitive | [6] |

| CAMA-1 | ER+ Breast Cancer | Not explicitly stated, but sensitive | [3] |

Phenotypic Effects in Cancer Cells

Treatment of sensitive cancer cell lines with this compound has been shown to induce a range of anti-tumor phenotypes:

-

Downregulation of H3K23Ac: A key pharmacodynamic biomarker of this compound activity is the reduction in global H3K23 acetylation levels.[6]

-

Cell Cycle Arrest: Inhibition of KAT6A/B leads to the downregulation of genes involved in cell cycle progression, resulting in cell cycle arrest.[2][3]

-

Inhibition of Tumor Growth in Vivo: In patient-derived xenograft (PDX) models of ER+ breast cancer, this compound demonstrated strong anti-tumor activity.[3][4]

Experimental Protocols

The following are generalized protocols for key experiments used in the validation of this compound's target and efficacy.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a luminometer.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for H3K23Ac

This technique is used to detect and quantify the levels of H3K23 acetylation in cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-H3K23Ac, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against H3K23Ac overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cell lines or patient-derived tumor fragments

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Implant cancer cells or tumor fragments subcutaneously into the flanks of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (vehicle control, different doses of this compound).

-

Administer this compound or vehicle daily via oral gavage.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Clinical Development

The promising preclinical data for KAT6A/B inhibitors, such as this compound, has led to the initiation of clinical trials. A related KAT6A/B inhibitor, PF-07248144, is currently in a Phase 1 clinical study for advanced or metastatic solid tumors, including breast, prostate, and lung cancer.[5][8]

Conclusion

This compound represents a novel and promising therapeutic strategy for cancers with dysregulated KAT6A/B activity, particularly ER+ breast cancer. Its potent and selective inhibition of KAT6A/B leads to the downregulation of key oncogenic pathways, resulting in significant anti-tumor effects in preclinical models. The ongoing clinical evaluation of KAT6A/B inhibitors will be crucial in determining their therapeutic potential in patients. This guide provides a foundational understanding of the target validation of this compound and offers a framework for further research in this exciting area of oncology drug development.

References

- 1. drughunter.com [drughunter.com]

- 2. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncologyone.com.au [oncologyone.com.au]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 8. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Roles of KAT6A and KAT6B: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Potential of Two Key Histone Acetyltransferases in Cancer

The lysine acetyltransferases (KATs) KAT6A and KAT6B, members of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of histone acetyltransferases, have emerged as critical players in the epigenetic landscape of cancer.[1] Initially identified through their involvement in chromosomal translocations in acute myeloid leukemia (AML), their roles have expanded to encompass a variety of solid tumors.[2][3] This technical guide provides a comprehensive overview of the oncogenic functions of KAT6A and KAT6B, detailing their mechanisms of action, involvement in key signaling pathways, and the experimental methodologies used to elucidate their roles. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel therapeutic strategies.

The Oncogenic Landscape of KAT6A and KAT6B

KAT6A and KAT6B are frequently dysregulated in cancer through various mechanisms, including gene fusion, amplification, overexpression, and mutation. Their oncogenic activities are often context-dependent, influencing tumorigenesis by altering gene expression programs that control cell proliferation, survival, and differentiation.[1]

KAT6A: A Multifaceted Oncogene

KAT6A's role as an oncogene is well-documented in both hematological malignancies and solid tumors.

-

Acute Myeloid Leukemia (AML): KAT6A was first implicated in cancer through its fusion with CREB-binding protein (CBP) in the t(8;16)(p11;p13) translocation, a recurrent event in a subtype of AML.[2][3] Other fusion partners, such as p300 and TIF2, have also been identified.[2] The resulting fusion proteins often lead to aberrant histone acetylation and dysregulation of gene expression, promoting leukemogenesis.[4] The KAT6A-TIF2 fusion, for instance, can immortalize myeloid progenitor cells and induce AML in mouse models.[2][5] Mechanistically, KAT6A drives the expression of critical leukemogenic genes, including MYC, MYB, and FLT3, by maintaining promoter H3K9 acetylation.[4]

-

Breast Cancer: The chromosome 8p11-p12 amplicon, present in 12-15% of breast cancers, frequently includes KAT6A.[2] This amplification leads to KAT6A overexpression, which is associated with reduced overall survival in patients with luminal breast cancer.[2] Knockdown of KAT6A in breast cancer cells harboring this amplicon reduces proliferation, viability, and clonogenic capacity.[2] Furthermore, KAT6A has been shown to play a role in breast cancer stem cell activity and differentiation.[2]

-

Glioblastoma (GBM): In glioblastoma, KAT6A is upregulated, and its expression correlates with poorer patient survival.[3][6] It promotes glioma tumorigenesis by activating the PI3K/AKT signaling pathway.[3][6]

-

Ovarian Cancer: KAT6A is overexpressed in a significant percentage of ovarian cancer tissues and is associated with shorter overall survival.[7] It promotes tumorigenicity and chemoresistance in ovarian cancer cells.[7][8]

-

Non-Small Cell Lung Cancer (NSCLC): Elevated levels of KAT6A protein have been observed in NSCLC tumors compared to non-malignant lung tissue, suggesting an oncogenic role in this cancer type.[9][10]

KAT6B: A Dichotomous Role in Cancer

The role of KAT6B in cancer is more complex, with evidence supporting both oncogenic and tumor-suppressive functions depending on the cellular context.

-

Oncogenic Role: Genetic changes involving KAT6B, such as chromosomal translocations, have been associated with AML and therapy-related myelodysplastic syndrome.[11][12] These translocations are thought to alter histone modification, leading to impaired gene regulation and uncontrolled cell growth.[11][12] In prostate cancer, KAT6B has been shown to positively regulate cell proliferation through the PI3K-AKT signaling pathway.[13]

-

Tumor Suppressor Role: In contrast, studies in small cell lung cancer (SCLC) have identified homozygous deletions of KAT6B, suggesting a tumor-suppressive function.[13][14][15] Depletion of KAT6B in SCLC cells enhances cancer growth in vitro and in vivo, while its restoration induces tumor suppressor-like features.[13][15] This tumor-inhibitory role is attributed to its histone H3 Lys23 acetyltransferase activity.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the oncogenic roles of KAT6A and KAT6B.

| Cancer Type | Genetic Alteration | Frequency | Effect on Expression | Clinical Correlation | Reference |

| KAT6A | |||||

| Breast Cancer | 8p11-p12 Amplicon | 12-15% | Overexpression | Reduced Overall Survival | [2] |

| Ovarian Cancer | High Expression | 75% (30 of 40 tissues) | Overexpression | Shorter Overall Survival | [7] |

| Glioblastoma | - | Upregulated | Overexpression | Poorer Patient Survival | [3][6] |

| Non-Small Cell Lung Cancer | - | Elevated Protein Levels | Overexpression | - | [9][10] |

Table 1: Frequency and Clinical Correlation of KAT6A Alterations in Solid Tumors.

| Cell Line | Experiment | Result | Quantitative Change | Reference |

| KAT6A | ||||

| SUM-52 (Breast Cancer) | shRNA Knockdown | Reduced Mammosphere Formation | ~50% reduction | [2] |

| U87, LN229 (Glioblastoma) | shRNA Knockdown | Inhibited Tumor Growth (Xenograft) | Significant reduction | [3] |

| A2780 (Ovarian Cancer) | shRNA Knockdown | Impaired Proliferation (Xenograft) | Significant reduction | [16] |

| KAT6B | ||||

| NCI-N417, HCC-33 (SCLC) | shRNA Depletion | Increased Colony Formation | Significant increase | [11] |

| NCI-N417 (SCLC) | shRNA Depletion | Increased Tumor Volume (Xenograft) | Significant increase | [11] |

Table 2: Summary of In Vitro and In Vivo Functional Assay Results.

Signaling Pathways and Molecular Mechanisms

KAT6A and KAT6B exert their oncogenic effects by influencing key signaling pathways that are fundamental to cancer cell biology.

KAT6A-Regulated Signaling Pathways

-

PI3K/AKT Pathway: In glioblastoma, KAT6A acetylates histone H3 at lysine 23 (H3K23ac), which recruits the nuclear receptor binding protein TRIM24.[3][6] This complex then activates the transcription of PIK3CA, the catalytic subunit of PI3K, leading to the activation of the PI3K/AKT signaling cascade and promoting tumorigenesis.[3][6][17]

-

Wnt/β-catenin Pathway: In ovarian cancer, KAT6A acetylates the E3 ubiquitin ligase COP1, which inhibits the ubiquitination and subsequent degradation of β-catenin.[16] The stabilized β-catenin then activates the Wnt signaling pathway, promoting tumorigenicity and chemoresistance.[16]

-

MYC Regulation: In AML, KAT6A plays a crucial role in a "writer-reader" module that drives oncogenic gene expression.[4][12] KAT6A acts as the "writer" by catalyzing H3K9 acetylation at gene promoters, including the MYC promoter. This acetylation mark is then "read" by the acetyllysine reader ENL, which recruits the Super Elongation Complex (SEC) to release paused RNA Polymerase II, thereby driving the transcription of critical leukemogenic genes like MYC.[4][12]

KAT6B-Regulated Signaling Pathways

-

PI3K/AKT Pathway: In prostate cancer, KAT6B has been shown to positively regulate the PI3K/AKT signaling pathway, thereby promoting cell proliferation.[13][14]

-

Tumor Suppressor Function: In SCLC, KAT6B acts as a tumor suppressor through its histone H3 Lys23 acetyltransferase activity.[1][11][13] This activity is crucial for the expression of genes that inhibit cancer growth.[11][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the oncogenic roles of KAT6A and KAT6B.

shRNA-Mediated Gene Knockdown

Objective: To stably suppress the expression of KAT6A or KAT6B in cancer cell lines to study the functional consequences.

Materials:

-

shRNA lentiviral expression vectors (e.g., pLKO.1)

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Target cancer cell lines

-

Puromycin

-

Reagents for RNA extraction, cDNA synthesis, and qRT-PCR

-

Antibodies for Western blotting

Protocol:

-

shRNA Design and Cloning: Design and synthesize shRNA oligonucleotides targeting specific sequences of KAT6A or KAT6B mRNA. Anneal the oligos and ligate them into a suitable lentiviral vector.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.

-

Virus Harvest: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

-

Transduction: Transduce the target cancer cells with the harvested lentivirus in the presence of polybrene.

-

Selection: Select for successfully transduced cells by adding puromycin to the culture medium.

-

Validation of Knockdown: Confirm the knockdown of KAT6A or KAT6B expression at both the mRNA level (qRT-PCR) and protein level (Western blotting).

-

Functional Assays: Use the knockdown cell lines for downstream functional assays, such as proliferation, migration, and invasion assays.

Colony Formation Assay

Objective: To assess the ability of single cells to proliferate and form colonies, a measure of clonogenic survival and self-renewal.

Materials:

-

Control and KAT6A/KAT6B knockdown cancer cell lines

-

6-well plates

-

Culture medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining:

-

Gently wash the wells with PBS.

-

Fix the colonies with 10% formalin for 10 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

-

Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

In Vivo Tumorigenesis Assay (Xenograft Model)

Objective: To evaluate the effect of KAT6A or KAT6B expression on tumor growth in a living organism.

Materials:

-

Control and KAT6A/KAT6B knockdown cancer cell lines

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (optional)

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Harvest and resuspend the cancer cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneous Injection: Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at a specific time point.

-

Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology, immunohistochemistry, or molecular analysis.

Immunoprecipitation and Western Blotting

Objective: To detect and quantify the expression of specific proteins (e.g., KAT6A, KAT6B, or downstream targets) in cell lysates.

Materials:

-

Cell lysates

-

Primary antibodies specific to the target proteins

-

Secondary antibodies conjugated to HRP

-

Protein A/G agarose beads (for IP)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation (for protein-protein interaction):

-

Incubate the cell lysate with a primary antibody overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

-

SDS-PAGE: Separate the proteins in the cell lysate or immunoprecipitated sample by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Incubate the membrane with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)

Objective: To investigate the interaction of KAT6A or KAT6B with specific DNA regions in the genome.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

ChIP-grade antibodies against KAT6A or KAT6B

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

Primers for qPCR or reagents for next-generation sequencing (ChIP-seq)

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against the protein of interest (KAT6A or KAT6B) overnight.

-

Immune Complex Capture: Use Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Therapeutic Targeting of KAT6A and KAT6B

The critical roles of KAT6A and KAT6B in driving cancer progression have made them attractive therapeutic targets. Several small molecule inhibitors targeting the acetyltransferase activity of KAT6A and/or KAT6B are currently in preclinical and clinical development. These inhibitors have shown promise in inducing cell cycle arrest and senescence in cancer cells.[18] The development of selective degraders of KAT6A is also an emerging strategy.[19][20]

Conclusion

KAT6A and KAT6B are key epigenetic regulators with significant and often complex roles in the pathogenesis of a wide range of cancers. Their dysregulation through various genetic and epigenetic mechanisms leads to the aberrant expression of oncogenes and the suppression of tumor suppressor genes, thereby driving tumor initiation and progression. A thorough understanding of their molecular mechanisms and their involvement in critical signaling pathways is essential for the development of novel and effective cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the oncogenic functions of KAT6A and KAT6B and to explore their potential as therapeutic targets in precision oncology.

References

- 1. KAT6B Is a Tumor Suppressor Histone H3 Lysine 23 Acetyltransferase Undergoing Genomic Loss in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KAT6A, a Chromatin Modifier from the 8p11-p12 Amplicon is a Candidate Oncogene in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KAT6B May Be Applied as a Potential Therapeutic Target for Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. KAT5 and KAT6B are in positive regulation on cell proliferation of prostate cancer through PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KAT6B lysine acetyltransferase 6B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. The histone acetyltransferase KAT6A is recruited to unmethylated CpG islands via a DNA binding winged helix domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. artscimedia.case.edu [artscimedia.case.edu]

- 19. ossila.com [ossila.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Treating ZR-75-1 Cells with PF-9363

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9363 (also known as CTx-648) is a potent and highly selective first-in-class inhibitor of KAT6A and KAT6B histone acetyltransferases (HATs).[1][2][3][4] These enzymes play a crucial role in the regulation of gene transcription, cell cycle progression, and stem cell maintenance.[2][5][6] In the context of breast cancer, particularly the estrogen receptor-positive (ER+) subtype, KAT6A is frequently amplified and its overexpression is associated with a poorer clinical outcome.[2][5][6] The ZR-75-1 cell line, derived from a patient with ductal carcinoma, is an established model for ER+ breast cancer research.[7] This document provides detailed application notes and protocols for studying the effects of this compound on ZR-75-1 cells.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of KAT6A and its paralog KAT6B, which are responsible for the acetylation of histone H3 at lysine 23 (H3K23Ac).[2][5][8] This inhibition leads to a downregulation of H3K23Ac, a key epigenetic mark.[1][9] Consequently, the expression of a specific set of genes is altered, primarily those involved in the Estrogen Receptor 1 (ESR1) pathway, cell cycle regulation, and stem cell pathways.[1][2][5][9] By disrupting these critical cellular processes, this compound demonstrates potent anti-tumor activity in ER+ breast cancer models, including those that have developed resistance to endocrine therapy.[2][8][10]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | Target | IC50 (nM) | Ki (nM) | Reference |

| ZR-75-1 | ER+, KAT6A-high | KAT6A/KAT6B | 0.3 | KAT6A: 0.41, KAT6B: 1.2 | [1][10] |

| T47D | ER+, KAT6A-high | KAT6A/KAT6B | 0.9 | KAT6A: 0.41, KAT6B: 1.2 | [1][10] |

Table 2: Selectivity Profile of this compound

| Target | Ki (nM) | Reference |

| KAT6A | 0.41 | [3][10] |

| KAT6B | 1.2 | [3][10] |

| KAT5 (Tip60) | 384 | [10] |

| KAT7 (HBO1) | 66 | [10] |

| KAT8 (MOF) | 570 | [10] |

Signaling Pathway

The primary signaling pathway affected by this compound in ZR-75-1 cells is the KAT6A-mediated regulation of ER-driven gene expression.

Caption: this compound inhibits KAT6A/B, blocking H3K23 acetylation and ER-driven gene expression.

Experimental Protocols

ZR-75-1 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining ZR-75-1 cells.

Caption: Workflow for the culture of ZR-75-1 cells from a frozen stock.

Materials:

-

ZR-75-1 cells (e.g., ATCC CRL-1500)

-

RPMI-1640 Medium (e.g., ATCC 30-2001)

-

Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)

-

0.25% (w/v) Trypsin-0.53 mM EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

T-75 cell culture flasks

-

Centrifuge tubes

-

Serological pipettes

-

Incubator (37°C, 5% CO2)

Complete Growth Medium:

-

RPMI-1640 Medium

-

10% Fetal Bovine Serum

Procedure:

-

Thawing: Quickly thaw the cryovial of ZR-75-1 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile hood.

-

Initial Culture: Transfer the thawed cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cells at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

-

Plating: Transfer the cell suspension to a T-75 flask. Ensure the medium is equilibrated to a pH of 7.0-7.6 in the incubator for at least 15 minutes prior to adding the cells.

-

Incubation: Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Renew the medium 2 to 3 times per week.

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the medium and briefly rinse the cell layer with PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Note that ZR-75-1 cells attach lightly and can form clumps.[7]

-

Add 6-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension to break up clumps.

-

Centrifuge the cells at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and dispense into new flasks at a split ratio of 1:3.[7]

-

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound on ZR-75-1 cells.

Materials:

-

ZR-75-1 cells

-

Complete growth medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[11]

-

Multichannel pipette

-

Plate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Harvest ZR-75-1 cells and resuspend them in complete growth medium. Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium in a 96-well plate.[11][12] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. The final concentration of DMSO should be consistent across all wells and typically below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing protein expression levels (e.g., H3K23Ac, ERα) in ZR-75-1 cells following treatment with this compound.[1]

Caption: Key steps involved in Western blot analysis for protein expression.

Materials:

-

Treated and untreated ZR-75-1 cell pellets

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K23Ac, anti-ERα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncologyone.com.au [oncologyone.com.au]

- 3. selleckchem.com [selleckchem.com]

- 4. drughunter.com [drughunter.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ZR-75-1. Culture Collections [culturecollections.org.uk]

- 8. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]

- 10. | BioWorld [bioworld.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. ZR-75-1 Cells [cytion.com]

- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 15. jitc.bmj.com [jitc.bmj.com]

Application Notes and Protocols for PF-9363 in Patient-Derived Xenograft (PDX) Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PF-9363 (also known as CTx-648) in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer.

Introduction to this compound

This compound is a first-in-class, potent, and selective oral inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in regulating gene expression by acetylating histone H3 at lysine 23 (H3K23Ac).[4] In several cancers, including ER+ breast cancer, KAT6A is frequently amplified and overexpressed, which is associated with a poorer clinical outcome.[5][6] By inhibiting KAT6A/B, this compound downregulates the expression of genes involved in the estrogen receptor (ESR1) pathway, cell cycle progression, and stem cell maintenance, leading to anti-tumor activity.[4][5][6]

Patient-Derived Xenograft (PDX) Models

PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[7][8] These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity, tumor microenvironment, and molecular characteristics of the original human tumor.[7][8] This makes them a valuable tool for preclinical drug evaluation, biomarker discovery, and personalized medicine studies.[8]

Mechanism of Action of this compound

The diagram below illustrates the signaling pathway affected by this compound.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Ki (nM) |

| KAT6A | 0.41[1][2] |

| KAT6B | 1.2[1][2] |

| KAT7 | 66[1] |

| KAT5 | 384[1] |

| KAT8 | 570[1] |

Table 2: In Vitro Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines

| Cell Line | IC50 (nM) |

| ZR-75-1 | 0.3[1][9] |

| T47D | 0.9[1][9] |

Experimental Workflow for this compound PDX Study

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound using PDX models.

References

- 1. | BioWorld [bioworld.com]

- 2. selleckchem.com [selleckchem.com]

- 3. drughunter.com [drughunter.com]

- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncologyone.com.au [oncologyone.com.au]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: RNA-Seq Analysis of Gene Expression Changes Induced by PF-9363

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9363, also known as CTx-648, is a potent and highly selective first-in-class inhibitor of the KAT6A and KAT6B histone acetyltransferases (HATs).[1][2][3][4] These enzymes play a crucial role in the regulation of gene expression through the acetylation of histone H3 at lysine 23 (H3K23ac).[1][5][6][7] Dysregulation of KAT6A/B activity has been implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, where KAT6A is frequently amplified.[1][8] this compound has demonstrated significant anti-tumor activity in preclinical models by modulating the expression of key oncogenic pathways.[1][7][9][10]

This document provides detailed application notes and protocols for utilizing RNA sequencing (RNA-seq) to investigate the genome-wide transcriptional effects of this compound. The following sections will cover the mechanism of action, expected gene expression changes, a comprehensive experimental protocol for cell-based RNA-seq, and a robust data analysis pipeline.

Mechanism of Action and Expected Gene Expression Changes

This compound exerts its biological effects by directly inhibiting the catalytic activity of KAT6A and KAT6B, leading to a global reduction in H3K23 acetylation. This epigenetic modification is associated with active gene transcription. Consequently, treatment with this compound is expected to result in the downregulation of a specific set of genes.

Previous RNA-seq studies have consistently shown that this compound treatment in cancer cell lines, particularly ER+ breast cancer models, leads to the transcriptional repression of genes involved in several key pathways:

-

Estrogen Receptor (ESR1) Pathway: Significant downregulation of ESR1 and its target genes.[1][2][8]

-

Cell Cycle Progression: Repression of genes that drive the cell cycle, leading to cell cycle arrest.[1][2][8][10]

-

Stem Cell Pathways: Downregulation of genes associated with stem cell maintenance and self-renewal.[1][2][8]

Quantitative Data Summary

The following table summarizes the key characteristics of this compound.

| Parameter | Value | Reference |

| Target(s) | KAT6A, KAT6B | [3] |

| Ki for KAT6A | 0.41 nM | [3] |

| Ki for KAT6B | 1.2 nM | [3] |

| Mechanism of Action | Inhibition of H3K23 acetylation | [1] |

| Cellular IC50 (ZR-75-1) | 0.3 nM | [2] |

| Cellular IC50 (T47D) | 0.9 nM | [2] |

Experimental Protocols

This section details a standard protocol for treating cultured cancer cells with this compound and preparing RNA for subsequent sequencing.

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a relevant cancer cell line. ER+ breast cancer cell lines such as ZR-75-1, T47D, or MCF7 are well-characterized responders to this compound.[2][9]

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Incubation: Incubate the cells for the desired treatment duration. Time points of 24, 48, and 72 hours are commonly used to assess both early and late transcriptional responses.[9]

-

Biological Replicates: Prepare a minimum of three biological replicates for each treatment condition and control to ensure statistical power.

RNA Isolation and Quality Control

-

Cell Lysis and RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Proceed with RNA extraction according to the manufacturer's protocol.

-

RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

RNA Quality Assessment: Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq data.[11]

RNA-Seq Library Preparation and Sequencing

-

Library Preparation: It is recommended to use a commercial RNA-seq library preparation kit that includes poly(A) selection for mRNA enrichment, as this compound's effects are primarily on protein-coding genes. Follow the manufacturer's instructions for cDNA synthesis, adapter ligation, and library amplification.

-

Library Quality Control: Validate the size and concentration of the prepared libraries using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).

-

Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.

Data Analysis Protocol

The following protocol outlines a standard bioinformatics pipeline for analyzing RNA-seq data to identify differentially expressed genes following this compound treatment.

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[12]

-

Read Trimming: If necessary, trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

-

Alignment to a Reference Genome: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[13]

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[13]

-

Differential Gene Expression Analysis: Use statistical packages such as DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated and vehicle control groups.[12] A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are common thresholds.

-

Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by this compound.

Visualizations

This compound Signaling Pathway

Caption: Mechanism of action of this compound.

RNA-Seq Experimental Workflow

Caption: Overview of the RNA-seq experimental and data analysis workflow.

References

- 1. oncologyone.com.au [oncologyone.com.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CSIRO Research Publications Repository [publications.csiro.au]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 13. RNA-Seq Analysis Pipeline [meegle.com]

Application Notes and Protocols: Preparation of PF-9363 Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9363, also known as CTx-648, is a potent and selective inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B.[1][2][3] These enzymes play a crucial role in the regulation of gene transcription through the acetylation of histone H3 at lysine 23 (H3K23Ac).[4][5] Dysregulation of KAT6A/B activity has been implicated in various cancers, particularly in estrogen receptor-positive (ER+) breast cancer, making this compound a valuable tool for research in this area.[1][4][5] Proper preparation of a this compound stock solution is the first critical step for ensuring reproducible and reliable results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro studies.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Citations |

| Synonyms | CTx-648 | [1][2][3] |

| Molecular Weight | 444.46 g/mol | [1][2][3][6] |

| Appearance | White to off-white solid | [2] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3][6] |

| Solubility in DMSO | 50-89 mg/mL (112.50-200.24 mM) | [1][2][3][6] |

| Powder Storage | -20°C for up to 3 years | [1][2][3][6] |

| Stock Solution Storage | -80°C for up to 1 year, or -20°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles. | [1][2][3][6] |

Signaling Pathway of this compound Action

This compound exerts its biological effects by inhibiting the enzymatic activity of KAT6A and KAT6B, leading to a downstream cascade of events that ultimately impact gene expression and cell function.

Caption: Mechanism of action of this compound.

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.

-

Pre-weigh this compound: In a sterile microcentrifuge tube, weigh out 4.44 mg of this compound powder.

-

Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of this compound.[1][2]

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Aid Dissolution (if necessary): If the compound does not fully dissolve, sonication can be used to aid dissolution.[2][3][6]

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][2][3][6]

Workflow for Stock Solution Preparation and Use in Cell Culture

The following diagram illustrates the overall workflow from receiving the powdered compound to its application in a cell culture experiment.

Caption: Experimental workflow for this compound.

Important Considerations

-

Solvent Quality: The use of high-purity, anhydrous DMSO is critical for achieving the reported solubility and stability of the stock solution.[1][2]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the compound and precipitation. Aliquoting into single-use volumes is highly recommended.[1][2]

-

Working Dilutions: When preparing working concentrations in aqueous cell culture media, it is important to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%). Perform a vehicle control experiment with the same final DMSO concentration to account for any solvent effects.

-

Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE). Review the Safety Data Sheet (SDS) for this compound before use.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Histone Acetyltransferase | TargetMol [targetmol.com]

- 4. oncologyone.com.au [oncologyone.com.au]

- 5. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Measuring PF-9363 IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction